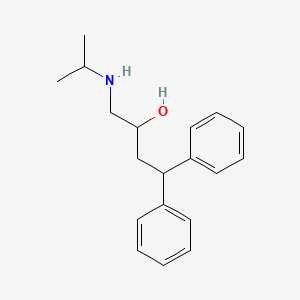
Drobuline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Drobuline hydrochloride is a potent anti-arrhythmic agent with cardiac depressant activity, primarily used to manage abnormal heart rhythms. It is known for its effectiveness against ventricular arrhythmias in dogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Drobuline hydrochloride involves several steps, starting with the preparation of the base compound, this compound. The synthetic route typically includes the following steps:
Formation of the base compound: The initial step involves the synthesis of the base compound through a series of organic reactions, including condensation and cyclization reactions.
Hydrochloride formation: The base compound is then reacted with hydrochloric acid to form this compound hydrochloride. This step is crucial for enhancing the solubility and stability of the compound.
Industrial Production Methods
In industrial settings, the production of this compound hydrochloride is carried out in large-scale reactors under controlled conditions. The process involves:
Raw material preparation: High-purity raw materials are prepared and tested for quality.
Reaction control: The reactions are carried out under specific temperature and pressure conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as crystallization and filtration to remove impurities.
Quality control: The purified product undergoes rigorous quality control tests to ensure it meets the required standards.
Chemical Reactions Analysis
Types of Reactions
Drobuline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds.
Scientific Research Applications
Drobuline hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of anti-arrhythmic agents and cardiac depressants.
Biology: Researchers use this compound to study its effects on cardiac cells and tissues.
Medicine: this compound is investigated for its potential therapeutic applications in treating cardiac arrhythmias.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories
Mechanism of Action
Drobuline hydrochloride exerts its effects by acting as a cardiac depressant. It works by inhibiting the electrical activity in the heart, thereby reducing the occurrence of abnormal heart rhythms. The compound targets specific ion channels and receptors in the cardiac cells, leading to a decrease in the excitability of the heart muscle .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another anti-arrhythmic agent used to manage ventricular arrhythmias.
Amiodarone: A widely used anti-arrhythmic drug with a broad spectrum of activity.
Quinidine: An older anti-arrhythmic agent used for various types of arrhythmias.
Uniqueness of Drobuline
This compound hydrochloride is unique due to its specific cardiac depressant activity and its effectiveness in managing ventricular arrhythmias. Unlike some other anti-arrhythmic agents, this compound has a distinct mechanism of action and a unique chemical structure that contributes to its specific therapeutic effects .
Properties
CAS No. |
68341-50-4 |
|---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4,4-diphenyl-1-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C19H25NO/c1-15(2)20-14-18(21)13-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18-21H,13-14H2,1-2H3 |
InChI Key |
DAIZVBCVNQSHLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(CC(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















